5-(Bromomethyl)isoquinoline hydrobromide
Overview
Description
5-(Bromomethyl)isoquinoline hydrobromide is a chemical compound with the CAS Number: 586373-76-4 . It has a molecular weight of 303 and its molecular formula is C10H9Br2N . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H8BrN.BrH/c11-6-8-2-1-3-9-7-12-5-4-10(8)9;/h1-5,7H,6H2;1H
. This code provides a specific standard to describe the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored at a temperature of 2-8 degrees Celsius . The compound’s InChI key isLZMGMJIKMWSHCV-UHFFFAOYSA-N
.
Scientific Research Applications
Bromination of Isoquinoline Derivatives
A study by Brown and Gouliaev (2004) demonstrated the regioselective monobromination of isoquinoline to produce 5-bromoisoquinoline. This process is highly sensitive to the choice of brominating agent, acid, temperature, and concentration, which is pivotal for synthesizing derivatives like 5-(Bromomethyl)isoquinoline hydrobromide for further applications in organic synthesis and medicinal chemistry research Brown & Gouliaev, 2004.
Vibrational Spectroscopy and Molecular Analysis
Lakshmi, Balachandran, and Janaki (2011) conducted comparative studies on the Raman and infrared spectra of dibromo and dichloro derivatives of 8-hydroxyquinoline. Their research provides essential insights into the effects of halogen substituents on vibrational frequencies, which could help understand the chemical behavior of this compound in various environments Lakshmi, Balachandran, & Janaki, 2011.
Corrosion Inhibition
Rbaa et al. (2020) explored novel heterocyclic compounds based on 8-hydroxyquinoline for their potential as acid corrosion inhibitors. The synthesis and characterization of these compounds reveal their efficacy in protecting metals from corrosion, indicating possible industrial applications of this compound derivatives in coatings or as additives in corrosive environments Rbaa et al., 2020.
Novel Ligand Synthesis
Hu, Zhang, and Thummel (2003) described the synthesis of bidentate and tridentate 6-bromoquinoline derivatives via the Friedländer approach. These derivatives have potential applications in the development of novel chelating agents, which could be relevant for research in coordination chemistry and material science Hu, Zhang, & Thummel, 2003.
Anti-Cancer Drug Intermediates
Sheng-li (2004) discussed the synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline as a key intermediate for anti-cancer drugs. This highlights the importance of brominated isoquinoline derivatives in pharmaceutical research, particularly in the development of therapeutics targeting cancer Sheng-li, 2004.
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Properties
IUPAC Name |
5-(bromomethyl)isoquinoline;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN.BrH/c11-6-8-2-1-3-9-7-12-5-4-10(8)9;/h1-5,7H,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMGMJIKMWSHCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
586373-76-4 | |
Record name | Isoquinoline, 5-(bromomethyl)-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=586373-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Bromomethyl)isoquinoline hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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